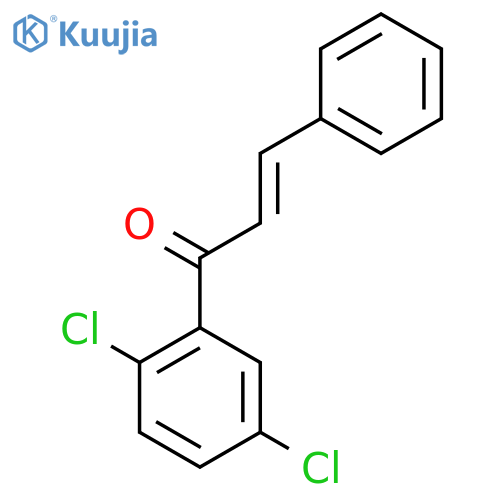Cas no 168208-79-5 ((E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one)

168208-79-5 structure
商品名:(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
CAS番号:168208-79-5
MF:C15H10Cl2O
メガワット:277.145302295685
CID:4703042
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
-
- インチ: 1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
- InChIKey: NBHJVZRPJLRZIR-RMKNXTFCSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(/C=C/C1C=CC=CC=1)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 17.1
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ25224-10g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25224-25g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194004-2g |
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 98% | 2g |
¥3855 | 2023-04-15 | |
| A2B Chem LLC | AJ25224-1g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 1g |
$628.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25224-100g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25224-5g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25224-50g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25224-2g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 2g |
$830.00 | 2024-04-20 |
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 関連文献
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
168208-79-5 ((E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
